molecular formula C6H4ClN3 B124283 4-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-29-4

4-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B124283
M. Wt: 153.57 g/mol
InChI Key: ONTLBVKRDUFQFP-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 888720-29-4 . It has a molecular weight of 153.57 and its IUPAC name is 4-chloropyrrolo[2,1-f][1,2,4]triazine . It is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been a subject of interest in medicinal chemistry research . One of the methods involves a copper (ii)-catalyzed coupling-cyclization . Another approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 4-Chloropyrrolo[2,1-f][1,2,4]triazine is represented by the linear formula C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . For instance, 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine 25(BMS-754807) was discovered as an inhibitor of IGF-1R .


Physical And Chemical Properties Analysis

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a solid substance . The storage temperature is normal and it should be stored in an inert atmosphere between 2-8°C .

Scientific Research Applications

Synthesis and Production

  • 4-Chloropyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir. A new synthetic methodology for this compound, using pyrrole, chloramine, and formamidine acetate, has been developed, focusing on process optimization and safety (Roy et al., 2021).

Pharmaceutical Applications

  • The compound has shown potent cytotoxic activity in various cancer cell lines when modified into pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides, indicating its potential in cancer therapy (Li et al., 2018).
  • It has been used as a template in the discovery of potent VEGFR-2 kinase inhibitors, showing significant activity in human tumor xenograft models (Bhide et al., 2006).

Chemical Synthesis and Modification

  • Diverse synthetic strategies, including regio- and diastereoselective 1,3-dipolar cycloadditions, have been developed to create polysubstituted pyrrolotriazines, demonstrating the versatility of this compound in chemical synthesis (Galeta et al., 2022).
  • The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template, effectively mimicking the quinazoline kinase inhibitor scaffold, and showing potential for further pharmaceutical applications (Hunt et al., 2004).

Historical and Medicinal Chemistry Perspective

  • The history of pyrrolo[2,1-f][1,2,4]triazine and its varied uses in medicinal chemistry, including C-nucleosides and kinase inhibitors, illustrate the importance of this scaffold in drug discovery (Ott & Favor, 2017).

Versatility in Drug Discovery

  • The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential in yielding derivatives with a wide range of biological activities, such as kinase inhibition and anti-tumor properties (Song et al., 2013).

Diverse Applications

  • The compound's utility in creating diverse drug-like small molecules through a diversity-oriented synthesis approach, emphasizing pot, atom, and step economy, showcases its adaptability in various pharmaceutical contexts (Xiang et al., 2013).

Safety And Hazards

The safety information for 4-Chloropyrrolo[2,1-f][1,2,4]triazine includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLBVKRDUFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610615
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

888720-29-4
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
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Synthesis routes and methods I

Procedure details

To a solution of pyrrolo[2,1-f][1,2,4]triazin-4-ol (3.70 g, 27.4 mmol, see generally, PCT Appl. WO 2000/071129 the disclosure of which is herein incorporated by reference in its entirety) in 40 mL of toluene at room temperature was added 4.77 mL (27.4 mmol) of diisopropylethylamine followed by 7.70 mL (82.6 mmol) of phosphorus oxychloride. The reaction mixture was heated at 100° C. for 18 h. After cooling to room temperature, the reaction was slowly added to a solution of 5% aq NaHCO3 solution (100 mL) at 0° C. Upon completion of the addition, the biphasic mixture was allowed to stir at room temperature for 30 min. The aqueous layer was extracted with EtOAc (3×100 mL) and the pooled organic extracts were washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo to give the crude product (4.10 g, 97%) as a yellow solid. 1H NMR (CDCl3) δ 8.14 (s, 1H), 7.80 (dd, 1H, J=2.4, 1.5 Hz), 6.91 (m, 2H).
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4.77 mL
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7.7 mL
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100 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

The title compound was made in a similar way as that of the compound of example 80, from 3-(1-aminoethyl)-4-phenyl-1H-isochromen-1-one hydrochloride (Intermediate E2, 50 mg, 0.166 mmol) and 4-chloropyrrolo[2,1-f][1,2,4]triazine (35.6 mg, 0.232 mmol) to give the title compound (50.3 mg, 79%) as whitish solid.
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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (3.5 mL, 20.3 mmol) was added to a solution of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one (2.5 g, 18.5 mmol) dissolved in toluene (37.5 mL) under nitrogen atmosphere. Subsequently, after adding phosphorus oxychloride (5.1 mL, 55.7 mmol), the mixture was heated for 20 hours at 100° C. The resulting reaction mixture was cooled to 0° C. and, after slowly adding sodium bicarbonate aqueous solution, stirred at room temperature for 30 minutes. The resulting aqueous layer was extracted with ethyl acetate, dried with magnesium sulfate, and then filtered. The filtrate was concentrated in vacuum. The resulting yellow solid product was subjected to the next step without purification (2.31 g, 15.0 mmol, 81% yield).
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3.5 mL
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Hynes Jr, AJ Dyckman, S Lin… - Journal of medicinal …, 2008 - ACS Publications
A novel structural class of p38 mitogen-activated protein (MAP) kinase inhibitors consisting of substituted 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazines has been discovered. An initial …
Number of citations: 91 pubs.acs.org
SL Degorce, R Anjum, KS Dillman, L Drew… - Bioorganic & Medicinal …, 2018 - Elsevier
We have developed a series of orally efficacious IRAK4 inhibitors, based on a scaffold hopping strategy and using rational structure based design. Efforts to tackle low permeability and …
Number of citations: 15 www.sciencedirect.com
M Česnek, J Skácel, P Jansa, M Dračínský… - …, 2018 - Wiley Online Library
A series of 13 acyclic nucleoside phosphonates (ANPs) as bisamidate prodrugs was prepared. Five compounds were found to be non‐cytotoxic and selective inhibitors of Bordetella …
MG Brasca, P Gnocchi, M Nesi, N Amboldi… - Bioorganic & Medicinal …, 2015 - Elsevier
Compound 1, a hit from the screening of our chemical collection displaying activity against JAK2, was deconstructed for SAR analysis into three regions, which were explored. A series …
Number of citations: 21 www.sciencedirect.com

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